亚硫酸锌二水合物

描述

Zinc sulfite dihydrate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related zinc compounds and their interactions with sulfite ions. For instance, organically-templated linear zinc sulfites have been synthesized and characterized, indicating the potential for various zinc sulfite structures .

Synthesis Analysis

The synthesis of zinc sulfite-related compounds can occur through various methods. For example, zinc sulfide, which can be a precursor or related compound to zinc sulfite, has been synthesized at low temperatures using spray pyrolysis . Additionally, the formation of zinc sulfide from zinc plates by H2S and H2S/H2O supercritical fluids has been studied, which could provide insights into the synthesis of zinc sulfite under certain conditions .

Molecular Structure Analysis

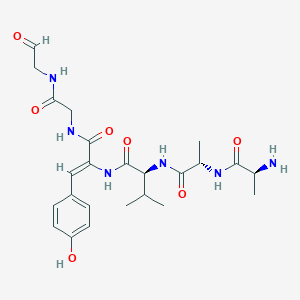

The molecular structure of zinc sulfite dihydrate is not directly discussed, but related structures such as organically-templated linear zinc sulfites have been explored. These structures consist of ZnO4 tetrahedra and SO3 pyramidal units forming four-membered rings connected through vertices, resulting in 1D-chain structures . This information can be extrapolated to hypothesize about the structure of zinc sulfite dihydrate.

Chemical Reactions Analysis

Chemical reactions involving zinc and sulfite ions have been observed, such as the interaction of hydrogen sulfide with composites of zinc (oxy)hydroxide, leading to the formation of various sulfur compounds including sulfite . Additionally, the oxidation of (bi)sulfite by copper,zinc-superoxide dismutase has been studied, which could be relevant to understanding the reactivity of zinc sulfite compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of zinc sulfite dihydrate are not directly reported, but studies on related compounds provide some context. For instance, the thermal transformation of zinc hydroxide sulfate to zinc oxide has been examined, which could offer insights into the thermal stability of zinc sulfite compounds . The synthesis of zinc sulfide by chemical spray pyrolysis also reveals the influence of synthesis conditions on the crystallinity and morphology of zinc compounds .

科学研究应用

1. 亚硫酸锌配合物和结构分析

- Vivar 等人 (2005) 通过在水溶液中分解连二亚硫酸根离子合成了不同的亚硫酸锌化合物,包括二聚体配合物和延伸聚合物。该研究详细说明了这些化合物的结构性质,显示了锌配合物中不同的配位模式和几何形状 (Vivar et al., 2005).

2. 转化为氧化锌纳米粒子

- Wahab 等人 (2009) 对利用乙酸锌二水合物和硫脲作为前驱体将硫化锌转化为氧化锌纳米粒子进行了系统研究。这项研究突出了退火温度对转化过程和粒度的影响,展示了振动带和光电子峰的显着变化 (Wahab et al., 2009).

3. 肼金属亚硫酸盐二水合物

- Vikram 等人 (2007) 的一项研究重点是制备和表征新的肼过渡金属亚硫酸盐二水合物配合物。这项研究提供了对这些配合物中的磁光谱、电子光谱、热分析和成键性质的见解 (Vikram et al., 2007).

4. 用于环境应用的硫化锌复合材料

- Seredych 等人 (2012) 的研究利用了羟基氧化锌-氧化石墨烯和羟基氧化锌-石墨烯复合材料作为硫化氢的吸附剂。他们发现与纯 Zn(OH)2 相比,在这些表面上 H2S 的吸附/氧化有所增加,将这种改进与复合材料的结构以及与石墨烯基相的化学键联系起来 (Seredych et al., 2012).

5. 在纳米电子学和光电子学中的应用

- Wang 等人 (2013) 和 Fang 等人 (2011) 探讨了硫化锌 (ZnS) 纳米结构在光学器件、纳米电子学和纳米光电子学中的潜在应用。这些研究突出了 ZnS 纳米结构的独特性质在各种技术进步中的重要作用,包括光致发光、光催化和传感器应用 (Wang et al., 2013), (Fang et al., 2011).

6. 菱锌矿浮选中的硫化锌种类

- Bai 等人 (2018) 对菱锌矿的硫化-浮选进行了研究,考察了在添加氯化铵后硫化锌种类对菱锌矿促进硫化的影响。这项研究提供了对浮选回收率提高和菱锌矿硫化机理的见解 (Bai et al., 2018).

7. 具有催化活性的 ZnS 催化剂

- Cova 等人 (2018) 报告了一种合成 ZnS 碳复合材料的创新方法,强调了硫化锌作为光化学和有机合成中催化剂的潜力。该研究突出了 ZnS 碳材料在各种反应中类似于过氧化物酶的催化活性 (Cova et al., 2018).

未来方向

Zinc is an essential trace element in the diet, forming an essential part of many enzymes, and playing an important role in protein synthesis and in cell division . Research has shown that an imbalance of zinc is associated with neuronal damage associated with traumatic brain injury, stroke, and seizures . Therefore, there is a need for better understanding of human zinc metabolism and homeostasis .

属性

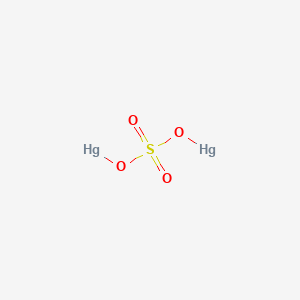

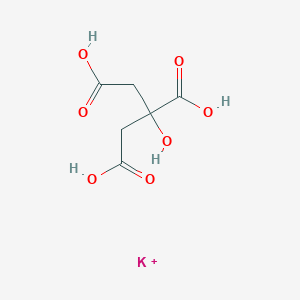

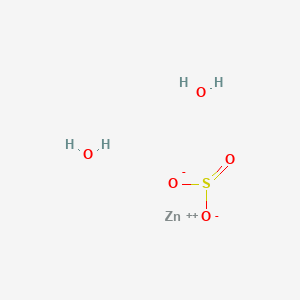

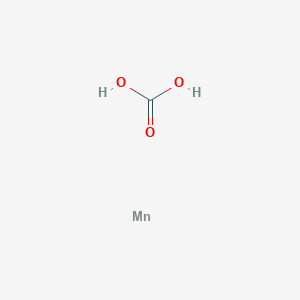

IUPAC Name |

zinc;sulfite;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S.2H2O.Zn/c1-4(2)3;;;/h(H2,1,2,3);2*1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPDPMXNPJYOTJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]S(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O5SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584074 | |

| Record name | Zinc sulfite--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc sulfite dihydrate | |

CAS RN |

7488-52-0 | |

| Record name | Zinc sulfite--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)

![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)